molecular formula C19H16O8 B14295380 5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate CAS No. 114567-43-0

5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate

Katalognummer: B14295380
CAS-Nummer: 114567-43-0
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: LCIYHIZCYDGSNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dimethoxyxanthone.

    Acetylation: The key step involves the acetylation of the hydroxyl groups on the xanthone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylated hydroxyl groups enhance its stability and reactivity compared to other xanthone derivatives .

Eigenschaften

CAS-Nummer

114567-43-0

Molekularformel

C19H16O8

Molekulargewicht

372.3 g/mol

IUPAC-Name

(1-acetyloxy-5,8-dimethoxy-9-oxoxanthen-3-yl) acetate

InChI

InChI=1S/C19H16O8/c1-9(20)25-11-7-14(26-10(2)21)16-15(8-11)27-19-13(24-4)6-5-12(23-3)17(19)18(16)22/h5-8H,1-4H3

InChI-Schlüssel

LCIYHIZCYDGSNI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C=CC(=C3O2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.